

Synthesis protocol for "N-Boc-L-tyrosine allyl ester"

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Compound of Interest

Compound Name: *N-Boc-L-tyrosine allyl ester*

CAS No.: 213667-61-9

Cat. No.: B2510271

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Abstract

This protocol details the chemoselective synthesis of **N-Boc-L-tyrosine allyl ester** (N-tert-butoxycarbonyl-L-tyrosine allyl ester). The allyl ester serves as a crucial orthogonal protecting group in peptide synthesis and medicinal chemistry, stable to basic (Fmoc removal) and acidic (Boc removal) conditions, yet cleavable via Pd(0)-catalyzed alloc-deprotection. This guide prioritizes a weak-base mediated alkylation strategy (Cesium Carbonate or Sodium Bicarbonate) to exclusively esterify the carboxylic acid while preserving the phenolic hydroxyl group, avoiding the common pitfall of ether formation.

Scientific Foundation & Retrosynthesis

Mechanistic Logic

Tyrosine presents a unique challenge due to its two nucleophilic sites: the carboxylate () and the phenolic hydroxyl ().

- The Challenge: Strong bases (e.g., NaH, NaOH) deprotonate both sites, leading to mixtures of ester, ether, and di-alkylated products.

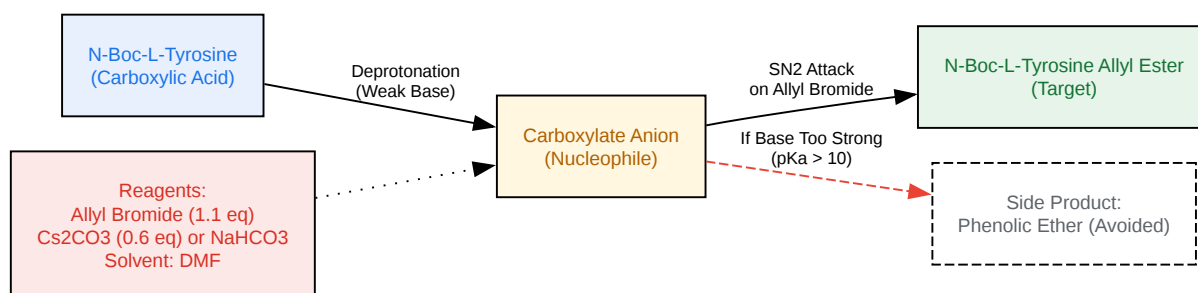
- The Solution: Utilizing a base with intermediate strength (e.g.,

or

) in a polar aprotic solvent (DMF) ensures the carboxylate is deprotonated (forming the nucleophile) while the phenol remains largely protonated and unreactive. The reaction proceeds via an

mechanism where the carboxylate attacks the allyl bromide.

Reaction Scheme Visualization



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Figure 1: Reaction pathway highlighting the chemoselective control point.

Safety & Hazard Analysis

| Reagent | Hazard Class | Critical Safety Measure |
|------------------|-------------------------------|---|
| Allyl Bromide | Lachrymator, Toxic, Flammable | MUST be handled in a fume hood. Double-glove (Nitrile). Keep cold to minimize vapor pressure. |
| DMF | Reprotoxic, Hepatotoxic | Use in a closed system or well-ventilated hood. Avoid skin contact. |
| Cesium Carbonate | Irritant | Avoid dust inhalation. |

Materials & Equipment

- Reagents:
 - N-Boc-L-Tyrosine (CAS: 3978-80-1)[1]
 - Allyl Bromide (CAS: 106-95-6)
 - Cesium Carbonate () or Sodium Bicarbonate ()
 - N,N-Dimethylformamide (DMF), anhydrous
 - Ethyl Acetate (EtOAc) & Hexanes (for purification)
- Equipment:
 - Round-bottom flask (RBF) with magnetic stir bar
 - Rotary evaporator[2][3]
 - Silica gel flash chromatography column

Experimental Protocol: Chemoselective Alkylation

Objective: Synthesize N-Boc-L-Tyr-OAll (Ester) without N-Boc-Tyr(All)-OH (Ether).

Step 1: Reaction Setup

- Dissolution: In a clean, dry 100 mL RBF, dissolve N-Boc-L-Tyrosine (2.81 g, 10.0 mmol) in anhydrous DMF (20 mL).
 - Note: DMF is chosen for its high dielectric constant, which solvates the carboxylate anion, enhancing nucleophilicity.
- Base Addition: Add Cesium Carbonate () (1.95 g, 6.0 mmol, 0.6 eq) or Sodium Bicarbonate () (1.0 g, 12 mmol, 1.2 eq).
 - Insight:

is often preferred ("Cesium Effect") due to the high solubility and large radius of the cesium cation, which forms a loose ion pair with the carboxylate, accelerating the reaction. However,

is a cheaper, milder alternative that works well for this specific transformation [1].
- Activation: Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid. The solution may become slightly cloudy.

Step 2: Alkylation

- Addition: Cool the mixture to 0°C (ice bath). Add Allyl Bromide (0.95 mL, 11.0 mmol, 1.1 eq) dropwise over 5 minutes.
 - Caution: Allyl bromide is a potent lachrymator. Do not remove from the hood.
- Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 3–5 hours.

- Monitoring: Check progress via TLC (Hexanes:EtOAc 1:1). The starting material (, acid) should disappear, and a new spot (, ester) should appear.

Step 3: Workup

- Quench: Dilute the reaction mixture with Ethyl Acetate (100 mL).
- Wash: Pour into a separatory funnel. Wash sequentially with:
 - Water (3 x 50 mL) – Critical to remove DMF.
 - Saturated (1 x 30 mL) – Removes unreacted acid.
 - Brine (1 x 30 mL).
- Drying: Dry the organic layer over anhydrous , filter, and concentrate under reduced pressure to yield a viscous pale-yellow oil.

Step 4: Purification

- Method: Flash Column Chromatography.
- Stationary Phase: Silica Gel (230-400 mesh).
- Eluent: Gradient of Hexanes:Ethyl Acetate (8:1 4:1).
- Yield Expectation: 85–95%.

Analytical Characterization

The following data validates the structure. The key indicator of success is the presence of allyl signals without the loss of the phenolic proton signal (though the phenolic proton is often

broad/invisible in

, the absence of O-allyl signals on the aromatic ring is key).

| Fragment | Chemical Shift (, ppm) | Multiplicity | Integration | Assignment |
|-------------------|-------------------------------|------------------|-------------|-----------------------------|
| Aromatic | 6.95 | Doublet (Hz) | 2H | Tyr-ArH (ortho) |
| Aromatic | 6.75 | Doublet (Hz) | 2H | Tyr-ArH (meta) |
| Allyl (Internal) | 5.85 – 5.95 | Multiplet | 1H | |
| Allyl (Terminal) | 5.25 – 5.35 | Multiplet/DD | 2H | |
| Allyl (Methylene) | 4.60 | Doublet (Hz) | 2H | |
| Alpha-Proton | 4.55 | Multiplet | 1H | -CH |
| Beta-Protons | 3.05 | Multiplet | 2H | -CH ₂ (Benzylic) |
| Boc Group | 1.42 | Singlet | 9H | |

Mass Spectrometry (ESI):

- Calculated Mass (
): 321.37 Da
- Observed (
): ~344.4 Da

Troubleshooting & Optimization

Issue: O-Alkylation of Phenol (Ether formation)

- Symptom: NMR shows doubling of allyl signals or mass spec shows M+40 (di-allyl).
- Cause: Base was too strong or reaction temperature was too high.
- Fix: Ensure use of

or

. Do not use

or

. Keep reaction at room temperature; do not heat to 90°C unless using the benzyl bromide protocol which is slower [2].

Issue: Poor Solubility

- Symptom: Clumping of reagents.
- Fix: Ensure DMF is anhydrous. If using

, vigorous stirring is required as it is a heterogeneous reaction.

References

- Royal Society of Chemistry. (2016). Supporting Information: Synthesis of BOC-(L)-Tyr(OH)-OBn. Org. Biomol. Chem. Retrieved from [\[Link\]](#)

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Sources

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